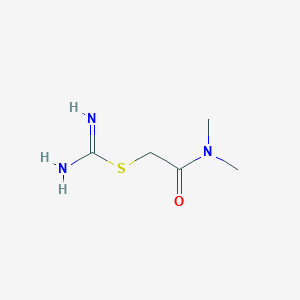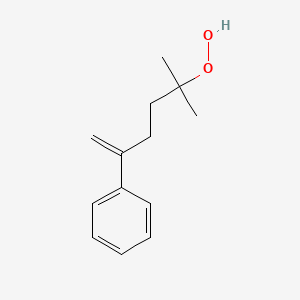
Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl, is an organic compound with the molecular formula C₁₃H₁₈O₂ It is a hydroperoxide derivative, characterized by the presence of a hydroperoxy group (-OOH) attached to a 1,1-dimethyl-4-phenyl-4-pentenyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl typically involves the hydroperoxidation of 1,1-dimethyl-4-phenyl-4-pentene. This reaction can be carried out using hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes utilize fixed-bed reactors with supported catalysts to enhance the efficiency and yield of the hydroperoxidation reaction. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl undergoes several types of chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the hydroperoxy group yields the corresponding alcohol, 1,1-dimethyl-4-phenyl-4-pentenyl alcohol.
Substitution: The hydroperoxy group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or amines (NH₃, RNH₂) can be employed under mild conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 1,1-dimethyl-4-phenyl-4-pentenyl alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in oxidative stress and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical formulations.
Wirkmechanismus
The mechanism of action of Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with cellular components, leading to oxidative stress and modulation of signaling pathways. The compound’s effects are mediated through its interaction with molecular targets such as enzymes and receptors involved in redox regulation.
Vergleich Mit ähnlichen Verbindungen
Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl can be compared with other hydroperoxide derivatives, such as:
tert-Butyl hydroperoxide: Similar in structure but with a tert-butyl group instead of a 1,1-dimethyl-4-phenyl-4-pentenyl group.
Cumene hydroperoxide: Contains a cumene (isopropylbenzene) group, used as an initiator in polymerization reactions.
Methyl ethyl ketone peroxide: Used as a catalyst in the production of polyester resins.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
830345-49-8 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
(5-hydroperoxy-5-methylhex-1-en-2-yl)benzene |
InChI |
InChI=1S/C13H18O2/c1-11(9-10-13(2,3)15-14)12-7-5-4-6-8-12/h4-8,14H,1,9-10H2,2-3H3 |
InChI-Schlüssel |
GBWHKARJWFNXMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC(=C)C1=CC=CC=C1)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14220292.png)
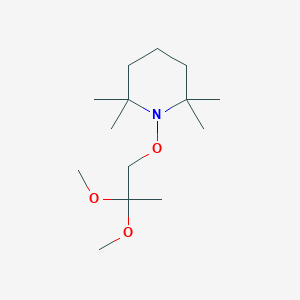
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)
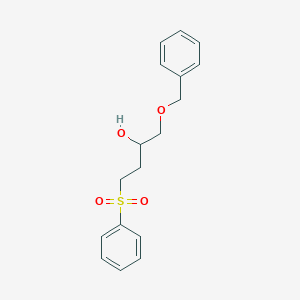
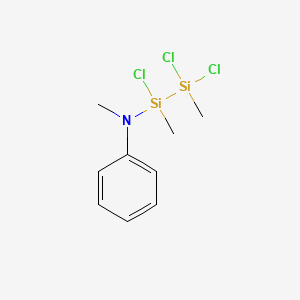
![Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]-](/img/structure/B14220328.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)
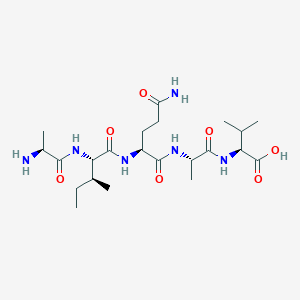


![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)
